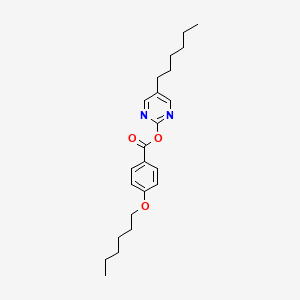
(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate
Cat. No. B8617475
M. Wt: 384.5 g/mol
InChI Key: PRHRHPAFBSPLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04623477
Procedure details


This 5-hexylpyrimidin-2-ol (1.8 g, 10 mmol) was dissolved in pyridine (2 ml), followed by adding dropwise to the solution, a toluene solution (30 ml) of p-hexyloxybenzoyl chloride (2.4 g, 10 mmol), stirring at 50° C. for 4 hours, further adding toluene (50 ml) to the reaction mixture to carry out extraction, washing the toluene layer twice with 6N-HCl aqueous solution (30 ml), further washing 5 times with 2N-NaOH aqueous solution (40 ml), washing with pure water until the aqueous layer became pH 7, drying the toluene layer over anhydrous Na2SO4 and distilling off toluene to obtain raw crystals (3.1 g) (yield 81%), which were then purified by activated alumina chromatography (solvent: toluene) and recrystallized from ethanol to obtain 5-hexylpyrimidin-2-yl p-hexyloxybenzoate (2.2 g) (yield 58%). This compound exhibited liquid crystallinity and as to their phase transition points, C-N point was 28.4° C. and N-I point was 35° C.
Name
5-hexylpyrimidin-2-ol
Quantity
1.8 g
Type
reactant
Reaction Step One





Yield
58%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:7]1[CH:8]=[N:9][C:10]([OH:13])=[N:11][CH:12]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C1(C)C=CC=CC=1.[CH2:21]([O:27][C:28]1[CH:36]=[CH:35][C:31]([C:32](Cl)=[O:33])=[CH:30][CH:29]=1)[CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]>N1C=CC=CC=1>[CH2:21]([O:27][C:28]1[CH:36]=[CH:35][C:31]([C:32]([O:13][C:10]2[N:11]=[CH:12][C:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])=[CH:8][N:9]=2)=[O:33])=[CH:30][CH:29]=1)[CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]
|
Inputs


Step One
|
Name
|
5-hexylpyrimidin-2-ol
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)C=1C=NC(=NC1)O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)OC1=CC=C(C(=O)Cl)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding dropwise to the solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extraction
|
WASH
|
Type
|
WASH
|
|
Details
|
washing the toluene layer twice with 6N-HCl aqueous solution (30 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
further washing 5 times with 2N-NaOH aqueous solution (40 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with pure water until the aqueous layer
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying the toluene layer over anhydrous Na2SO4
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilling off toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain raw crystals (3.1 g) (yield 81%), which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were then purified by activated alumina chromatography (solvent: toluene)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCC)OC1=CC=C(C(=O)OC2=NC=C(C=N2)CCCCCC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 57.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
